
Kansosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kansosamine is an amino sugar and a trideoxyhexose derivative.
Scientific Research Applications
Chemical Properties and Structure
Kansosamine has the molecular formula C₆H₁₃N₁O₅. It features an amino group at the third carbon and lacks a hydroxyl group at the same position, distinguishing it from glucose. This modification alters its interactions with biological systems, making it a valuable compound for research.
Biological Applications
-
Antifungal Activity
- This compound exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus. Research indicates that it may disrupt fungal cell wall synthesis or interfere with glucose transport within fungal cells.
-
Research Tool for Glucose Metabolism
- Due to its structural similarity to glucose, this compound can be utilized as a tracer in studies of cellular glucose uptake and metabolism. It can be labeled with radioactive isotopes or fluorescent tags to track glucose transport pathways in cells.
-
Inhibition of Efflux Pumps
- Studies suggest that this compound may inhibit efflux pumps in organisms like Saccharomyces cerevisiae, potentially enhancing the efficacy of therapeutic drugs by improving their intracellular concentrations.
Pharmacological Applications
- Antimicrobial Properties
- Potential in Cancer Research
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of this compound against Candida albicans. The results showed a significant reduction in fungal growth when treated with this compound compared to untreated controls. The mechanism was hypothesized to involve disruption of cell wall integrity and inhibition of glucose uptake.
Case Study 2: Glucose Metabolism Tracing
In a cellular model, researchers used this compound labeled with a fluorescent tag to trace glucose metabolism in human cells. The study provided insights into the regulatory mechanisms governing glucose uptake and utilization, highlighting its potential as a research tool in metabolic studies.
Data Tables
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Kansosamine in laboratory settings?
- Answer : Laboratory synthesis of this compound should prioritize reproducibility by detailing reaction conditions (e.g., temperature, catalysts), purification steps (e.g., column chromatography), and characterization methods (e.g., NMR, HPLC). For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC). Known compounds require literature citations for synthesis protocols. Experimental sections must avoid redundancy with figures/tables and include only essential data in the main text; supplementary materials should host extended datasets .
Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?
- Answer : Begin with dose-response studies using cell lines relevant to the hypothesized mechanism (e.g., chondrocytes for joint health). Include positive and negative controls (e.g., glucosamine as a comparator, vehicle-only treatments). Use standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) and replicate experiments ≥3 times. Pre-test power analyses ensure adequate sample sizes. Data should be analyzed using ANOVA with post-hoc tests to account for multiple comparisons .
Advanced Research Questions
Q. What factorial design strategies optimize the study of this compound’s multifactorial interactions (e.g., dose, exposure time, co-treatments)?
- Answer : Implement a full or fractional factorial design to assess interactions between independent variables (e.g., 2³ design for dose, time, and co-treatment). Randomize treatment groups to minimize bias, and use blocking for batch effects. Analyze data via generalized linear models (GLMs) to identify synergistic/antagonistic effects. For complex designs, employ response surface methodology (RSM) to model non-linear relationships .
Q. How can researchers address contradictions in pharmacokinetic data for this compound across studies?
- Answer : Conduct a systematic meta-analysis to identify heterogeneity sources (e.g., species differences, administration routes). Apply sensitivity analyses to exclude outliers and subgroup analyses (e.g., healthy vs. diseased models). Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies in absorption/metabolism rates. Validate findings with in vivo studies using stable isotope-labeled this compound to track distribution .
Q. What frameworks guide the integration of this compound research into broader theoretical models (e.g., glycosaminoglycan metabolism)?
- Answer : Anchor hypotheses to established theories (e.g., rate-limiting enzymatic steps in glycosaminoglycan synthesis). Develop a conceptual framework mapping this compound’s proposed targets (e.g., GFAT inhibition) to downstream metabolic pathways. Use pathway analysis tools (e.g., KEGG, Reactome) to validate theoretical links. Theoretical alignment ensures methodological coherence, such as selecting biomarkers tied to pathway activity .
Q. Methodological Best Practices
Q. How should researchers structure the experimental section to ensure reproducibility while adhering to journal guidelines?
- Answer : Separate critical procedural details (e.g., synthesis steps, assay conditions) into a dedicated "Methods" section. Supplementary materials should include raw data, instrument calibration logs, and extended protocols (e.g., step-by-step HPLC parameters). Reference commercial reagents by catalog numbers and lot numbers for critical components. Avoid narrative descriptions of well-established methods; instead, cite prior validated protocols .
Q. What criteria validate the selection of a quasi-experimental design for this compound’s long-term efficacy studies?
- Answer : Quasi-experimental designs (e.g., non-equivalent control groups) are appropriate when randomization is impractical (e.g., clinical cohorts with comorbidities). Use propensity score matching to balance baseline characteristics. Include pre-test/post-test measurements to control for temporal confounders. Statistical analyses must adjust for covariates (e.g., ANCOVA) to isolate treatment effects .
Q. Data Analysis & Interpretation
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
- Answer : Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For threshold effects, use segmented regression or Bayesian change-point analysis. Software tools like GraphPad Prism or R (drc package) facilitate model comparisons via AIC/BIC criteria .
Q. How can researchers mitigate confirmation bias when interpreting this compound’s mechanistic data?
- Answer : Pre-register hypotheses and analysis plans in repositories like Open Science Framework. Use blinded data analysis where feasible. Triangulate findings with orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition). Report negative results in supplementary materials to provide a balanced evidence base .
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
InChI Key |
VYVWNADPXPVZPS-XAMCCFCMSA-N |
SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.